

# No Publicly Available Data for "JYQ-164"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JYQ-164   |           |
| Cat. No.:            | B15602987 | Get Quote |

An extensive search has revealed no publicly available scientific literature, clinical trial data, or patents associated with a compound designated "**JYQ-164**". As a result, the creation of an indepth technical guide or whitepaper on this specific topic is not possible at this time.

The search results did identify information on other similarly named entities, which are detailed below. It is possible that "**JYQ-164**" may be an internal project name not yet in the public domain, a misidentification, or a compound that has been discontinued in early-stage development without public disclosure.

## **Alternative Subjects for In-Depth Analysis**

To fulfill the core requirements of your request for a detailed technical guide, we can offer to produce a similar document on one of the following subjects for which public data is available:

- TAK-164: An investigational antibody-drug conjugate (ADC) targeting guanylyl cyclase C (GCC) for the treatment of advanced gastrointestinal cancers. A Phase I clinical trial (NCT03449030) has been conducted, and some data on its safety, tolerability, and pharmacokinetics have been published.[1][2][3]
- KEYNOTE-164: A Phase II clinical trial (NCT02460198) evaluating the antitumor activity of pembrolizumab in patients with previously treated, metastatic, microsatellite instabilityhigh/mismatch repair-deficient (MSI-H/dMMR) colorectal cancer.[4][5] This trial has produced a significant amount of data on efficacy and safety.
- NTI164: A full-spectrum medicinal cannabis plant extract with 0.08% THC being investigated for the treatment of Paediatric Acute-onset Neuropsychiatric Syndrome (PANS).[6]



We invite you to select one of these alternative topics. Upon your selection, a comprehensive technical guide will be developed, including structured data tables, detailed experimental protocols, and the requested Graphviz diagrams for signaling pathways and experimental workflows, adhering to all specified formatting requirements.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. "An Open-Label, Dose Escalation, Phase 1, First-in-Human Study of TAK-164, an Antibody-Drug Conjugate, in Patients with Advanced Gastrointestinal Cancers Expressing Guanylyl Cyclase C" | Dana-Farber Cancer Institute [dana-farber.org]
- 3. A phase I, first-in-human study of TAK-164, an antibody-drug conjugate, in patients with advanced gastrointestinal cancers expressing guanylyl cyclase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Open-Label Study of Pembrolizumab in Treatment-Refractory, Microsatellite Instability-High/Mismatch Repair-Deficient Metastatic Colorectal Cancer: KEYNOTE-164 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pembrolizumab for previously treated, microsatellite instability-high/mismatch repairdeficient advanced colorectal cancer: final analysis of KEYNOTE-164 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meddatax.com [meddatax.com]
- To cite this document: BenchChem. [No Publicly Available Data for "JYQ-164"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602987#the-discovery-and-development-of-jyq-164]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com